Isocoreopsin is a complex organic compound classified as a β-D-glucoside derivative of hydroxytyrosol. It is predominantly isolated from plants such as Zantedeschia aethiopica and Picrorhiza scrophulariiflora. This compound is recognized for its significant antioxidant properties, making it of interest in various scientific fields, particularly in pharmacology and biochemistry .
Isocoreopsin belongs to the class of polyphenolic compounds, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its molecular formula is , indicating a structure rich in hydroxyl groups, which contribute to its reactivity and biological functions .
The synthesis of Isocoreopsin typically involves the glycosylation of hydroxytyrosol with a glucopyranosyl donor. This process can be facilitated by using catalysts such as Lewis acids or enzymes to enhance the glycosylation reaction. The reaction conditions are usually mild to preserve the integrity of the compound .
The molecular structure of Isocoreopsin features multiple hydroxyl groups attached to an aromatic ring system, characteristic of polyphenols. The specific arrangement of these functional groups contributes to its biological activity.
Isocoreopsin is involved in various chemical reactions that enhance its utility in scientific applications:
Isocoreopsin exhibits its biological effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases, including cancer and inflammatory conditions.
The mechanism involves:
Studies have demonstrated that Isocoreopsin can significantly reduce oxidative stress markers in vitro, highlighting its potential therapeutic applications against oxidative damage .
Isocoreopsin has several scientific uses:
Flavonoids represent a structurally diverse class of over 8,000 polyphenolic compounds ubiquitously distributed in plants. Their investigation for glucose modulation spans decades, rooted in traditional medicinal systems where >400 plant species demonstrate documented hypoglycemic activity [1]. The mechanistic pivot toward glycogen phosphorylase inhibition emerged from elucidating hepatic glucose regulation: GP catalyzes glycogen breakdown to glucose-1-phosphate, a process hyperactivated in T2D and contributing to fasting hyperglycemia [10]. Early studies identified caffeine as a weak GP inhibitor (binding the purine site), but its clinical utility was limited by low potency and off-target effects [3]. Subsequent research revealed flavonoid subclasses—notably flavones and flavonols—as superior GP inhibitors due to their ability to engage multiple allosteric sites:
Table 1: Evolution of Key Flavonoid GP Inhibitors
Compound | Source | Target Site | Reported IC₅₀/Ki | Key Findings |
---|---|---|---|---|
Caffeine | Synthetic/Natural | Purine (I-site) | ~2 mM | First identified allosteric inhibitor; glucose-dependent activity [3] |
Quercetin | Wide botanical distribution | AMP site | 0.5–1.5 μM | Multi-target effects including α-glucosidase inhibition [4] |
5,7-Dihydroxyflavones | Synthetic derivatives | Catalytic site | 0.1–0.5 μM | QM/MM-PBSA-guided design; ex vivo cellular efficacy [2] |
Isocoreopsin | Butea monosperma | Novel interfacial site | -9.2 kcal/mol (docking) | Superior binding energy vs. references; water-solubility advantage [2] |
Synthetic flavonoids like 5,7-dihydroxyflavones demonstrated nanomolar potency by exploiting the catalytic cavity, yet suffered from poor aqueous solubility—a barrier to oral bioavailability [2]. Concurrently, population studies revealed inverse correlations between flavonoid-rich diets (e.g., berries, apples) and T2D incidence, reinforcing translational interest [4]. The convergence of ethnobotanical evidence, mechanistic enzymology, and nutritional epidemiology thus established flavonoids as a fertile ground for GP-targeted drug discovery.
Despite promising empirical data, critical knowledge gaps impede the rational development of flavonoid-based GP inhibitors:
Epigenetic and Post-Translational Complexity: Hyperglycemia induces "metabolic memory"—persistent dysfunction despite subsequent glycemic normalization—mediated through oxidative stress, non-enzymatic glycation, and epigenetic reprogramming [5] [8]. While flavonoids broadly attenuate oxidative stress [6] [7], their specific capacity to reverse GP-centric epigenetic dysregulation (e.g., histone modifications stabilizing GP overexpression) remains uncharacterized for Isocoreopsin.
Tissue-Specific GP Isoform Engagement: Mammals express tissue-specific GP isoforms: PYGL (liver), PYGM (muscle), PYGB (brain) [10]. Most inhibitors exhibit isoform-preferential effects, yet selectivity data for natural flavonoids is sparse. Hepatic-specific targeting is clinically vital to avoid myopathy risks associated with muscle GP inhibition [10].
Dynamic Allosteric Modulation: GP activity is regulated by conformational shifts between tense (T, low activity) and relaxed (R, high activity) states, influenced by allosteric effectors (AMP, glucose-6-phosphate) and phosphorylation at Ser14 [10]. Current docking models for flavonoids like Isocoreopsin typically simulate static enzyme structures, neglecting the impact of allosteric transitions on inhibitor binding kinetics and residence time.
Gut-Microbiome Crosstalk: Emerging evidence implicates gut microbiota in flavonoid metabolism and activation [6]. Whether microbial transformations alter Isocoreopsin’s GP inhibitory efficacy—or generate active metabolites with distinct pharmacodynamics—is unknown.
Addressing these gaps requires integrating structural biology, cellular metabolomics, and in vivo flux analysis to delineate context-dependent mechanisms beyond primary enzyme inhibition.
Isocoreopsin (C₂₁H₂₂O₁₀), a dihydroxyflavonol glycoside, represents a structurally and functionally distinct candidate within the flavonoid-GP inhibitor landscape. Recent in silico evidence positions it as a potent, selective, and druggable modulator:
Table 2: Isocoreopsin vs. Benchmark GP Inhibitors
Parameter | Isocoreopsin | CP-91149 (Synthetic) | Quercetin (Natural) |
---|---|---|---|
Source | Butea monosperma | Synthetic | Multi-botanical |
Target Site | Novel interfacial | Purine (I-site) | AMP site/Catalytic |
Binding Affinity | -9.2 kcal/mol | IC₅₀ = 0.13 µM | Ki ~ 0.5–1.5 µM |
Glucose Dependence | Yes | Yes (5–10 fold) | Variable |
Aqueous Solubility | High (glycoside) | Moderate | Low (aglycone) |
Multi-Target Effects | Antioxidant/AGE inhibition | Hepatic-specific | Broad (kinase mod.) |
The compound’s inherent water solubility (due to glycosylation) circumvents a key limitation of aglycone flavonoids, potentially enhancing oral absorption [2]. Crucially, Isocoreopsin exemplifies the "polypharmacology" paradigm—simultaneously targeting GP and upstream drivers of insulin resistance (oxidative stress, inflammation)—thereby aligning with the multifactorial nature of T2D [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9